(S)-2-Ethynylpiperidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(2S)-2-ethynylpiperidine |
InChI |
InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2/t7-/m1/s1 |
InChI Key |
FOWKJWIPJPYKKW-SSDOTTSWSA-N |
Isomeric SMILES |
C#C[C@@H]1CCCCN1 |
Canonical SMILES |
C#CC1CCCCN1 |
Origin of Product |
United States |
Significance of Chiral Piperidine Scaffolds in Advanced Synthesis
The piperidine (B6355638) scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. fluorochem.co.uk When a stereocenter is introduced into the piperidine ring, creating a chiral scaffold, its applications in advanced synthesis, particularly for medicinal chemistry, are significantly enhanced. researchgate.netnih.govambeed.comrsc.org
The strategic incorporation of chiral piperidine moieties into drug candidates can profoundly influence their biological properties. researchgate.netnih.govambeed.comrsc.org Chirality is a key factor in the specific interactions between a drug molecule and its biological target, which in turn governs the drug's pharmacological effect. nih.gov The introduction of a defined stereocenter within the piperidine ring can lead to:
Modulation of Physicochemical Properties: The three-dimensional shape of a molecule affects its solubility, lipophilicity, and other properties that are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.govambeed.com
Enhanced Biological Activity and Selectivity: A specific enantiomer of a chiral drug often exhibits significantly higher potency and selectivity for its intended biological target compared to its mirror image. researchgate.netnih.govambeed.com This can lead to a more effective therapeutic with fewer off-target side effects.
The synthesis of enantiomerically pure piperidine derivatives is therefore a critical endeavor in modern drug discovery. researchgate.net
Stereo Defined Ethynyl Functionalities As Key Synthetic Handles
The ethynyl (B1212043) group (-C≡CH) is a powerful and versatile functional group in organic synthesis, often referred to as a "synthetic handle" due to its ability to participate in a wide range of chemical transformations. mdpi.commdpi-res.commdpi.com When attached to a chiral scaffold like the (S)-2-piperidine ring, a stereo-defined ethynyl functionality provides a gateway to a diverse array of complex molecules with precise three-dimensional structures.
The utility of the ethynyl group as a synthetic handle stems from several key characteristics:
Versatility in Cross-Coupling Reactions: The terminal alkyne is a key participant in numerous carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the straightforward introduction of aryl or vinyl substituents. mdpi.com
Participation in "Click Chemistry": The ethynyl group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the efficient and regioselective formation of triazole rings. mdpi.commdpi.com This reaction is widely used in drug discovery, bioconjugation, and materials science.
Rigidity and Linearity: The triple bond imparts a rigid and linear geometry to the molecule, which can be advantageous in designing molecules with specific shapes to fit into the binding sites of biological targets. mdpi-res.com
Protecting Group Compatibility: The terminal proton of the ethynyl group can be replaced with a protecting group, such as a trimethylsilyl (B98337) (TMS) group, to prevent unwanted reactions at the alkyne. mdpi.com This allows for controlled, sequential transformations at different sites within a molecule.
The combination of a chiral piperidine (B6355638) ring with a stereo-defined ethynyl handle in (S)-2-ethynylpiperidine creates a powerful building block for the stereoselective synthesis of complex and biologically active molecules.
Historical Context of Ethynylpiperidine Derivatives in Chemical Science
Enantioselective Synthesis Strategies
The creation of the specific (S)-enantiomer of 2-ethynylpiperidine requires precise control over the stereochemistry during synthesis. Several key strategies have been developed to achieve this, including diastereoselective approaches, the use of chiral auxiliaries, and asymmetric catalysis.
Diastereoselective Approaches
Diastereoselective synthesis introduces a chiral element to a non-chiral starting material, leading to the formation of diastereomers that can then be separated. In the context of piperidine synthesis, this often involves the use of a chiral amine, such as (R)-(−)-2-phenylglycinol, which can be condensed with a β-dicarbonyl compound to form a chiral β-enaminoester. rsc.orgnih.gov An intramolecular cyclization reaction, such as a Corey–Chaykovsky reaction, can then be employed to form a bicyclic intermediate with high diastereoselectivity. rsc.orgnih.gov This intermediate can subsequently be converted to the desired 2-substituted piperidine derivative. rsc.orgnih.gov This method allows for the generation of multiple new stereogenic centers with a high degree of control. rsc.orgnih.gov
Another diastereoselective method involves the hydride transfer reduction of a trifluoromethylketone to a trifluoromethylcarbinol, a process that has been shown to proceed with high stereospecificity. rsc.org
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.comyork.ac.uk
A notable example in the synthesis of chiral piperidines involves the use of N-sulfinylpiperidine as a chiral auxiliary. researchgate.net The synthesis begins with the transformation of piperidine into a chiral non-racemic N-sulfinylpiperidine. researchgate.net This is followed by anodic oxidation to form an N-sulfinyliminium ion equivalent. researchgate.net The key stereochemistry-inducing step is the alkynylation through the addition of a mixed organoaluminum derivative, which proceeds with high diastereoselectivity (92-99% de). researchgate.net Finally, acidic deprotection of the sulfoxide (B87167) yields the final product with high enantiomeric purity (99% ee). researchgate.net
Pseudoephedrine is another versatile chiral auxiliary that can be reacted with a carboxylic acid to form an amide. wikipedia.orgnih.gov Deprotonation of the α-proton creates an enolate that can react with electrophiles, with the stereochemistry of the addition being directed by the methyl group of the pseudoephedrine. wikipedia.org
Asymmetric Catalysis in Ethynylpiperidine Formation
Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, offering an efficient route to enantiomerically pure products. sigmaaldrich.comfrontiersin.org Various catalytic systems have been developed for the synthesis of chiral piperidines.
One approach involves the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid. umich.edu This method has been successfully used to synthesize functionalized chiral piperidines. umich.edu Another strategy employs a palladium/GF-Phos catalyst in an asymmetric carbenylative amination reaction to produce chiral piperidines with good yields and high enantiomeric ratios. rsc.org
Iron catalysis has also emerged as a sustainable and versatile option for asymmetric synthesis. mdpi.com Additionally, chiral oxazaborolidinium ions (COBIs) have proven to be effective Lewis acid catalysts for a variety of asymmetric transformations. sigmaaldrich.com
Alkynylation Reactions for Piperidine Scaffold Derivatization
Alkynylation reactions are crucial for introducing the ethynyl (B1212043) group onto the piperidine ring. These methods can be broadly categorized into nucleophilic alkynylations and palladium-catalyzed ethynylations.
Nucleophilic Alkynylation of Piperidine Precursors
Nucleophilic alkynylation involves the addition of an alkynyl nucleophile to an electrophilic piperidine precursor, typically an imine or iminium ion. One method involves the in situ generation of a cyclic imine from the corresponding N-lithiated amine and a ketone hydride acceptor. nih.gov This transient imine can then react with a range of organometallic nucleophiles, including lithium acetylides, in the presence of a Lewis acid like BF₃ etherate to yield α-functionalized amines. nih.gov
Another approach utilizes a samarium diiodide mediated addition-elimination process of piperidine N-α-radicals with arylacetylene sulfones to create α-arylacetylene substituted piperidines. researchgate.net Copper(I)-catalyzed direct addition of terminal alkynes to imines, generated in situ from an aldehyde and an amine, provides a straightforward route to propargylamines. nih.govpnas.org This reaction can be performed in various solvents, including water, and often results in high yields. pnas.org
The following table summarizes the results of a copper-catalyzed nucleophilic addition of various alkynes to an imine formed from an aromatic aldehyde and aniline.
| Entry | Alkyne | Product Yield (%) |
| 1 | Phenylacetylene | 95 |
| 2 | 1-Hexyne | 85 |
| 3 | Trimethylsilylacetylene | 92 |
| 4 | 1-Phenyl-2-(trimethylsilyl)acetylene | 88 |
Data compiled from various sources demonstrating typical yields for this type of reaction.
Palladium-Catalyzed Ethynylation
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the introduction of an ethynyl group. The Sonogashira coupling, a well-known palladium-catalyzed reaction, can be used to couple terminal alkynes with aryl or vinyl halides. While direct C-H alkynylation of the piperidine ring is challenging, derivatization of the piperidine to include a leaving group allows for subsequent palladium-catalyzed ethynylation. researchgate.net
For instance, a palladium-catalyzed annulation strategy using a cyclic carbamate (B1207046) precursor can generate a range of functionalized piperidines. nih.gov An asymmetric variant of this catalytic method provides access to these heterocyclic compounds with high levels of enantiocontrol. nih.gov Palladium catalysis has also been employed for the coupling of B-iodinated p-carboranes with terminal alkynes, demonstrating its utility in creating complex molecular architectures. nih.gov
The table below illustrates the scope of a palladium-catalyzed synthesis of functionalized piperidines from a common carbamate precursor.
| Entry | Electrophile | Product Yield (%) | Enantiomeric Excess (%) |
| 1 | Iodobenzene | 85 | 92 |
| 2 | 1-Iodonaphthalene | 78 | 95 |
| 3 | (E)-1-Iodo-2-phenylethene | 82 | 90 |
| 4 | 4-Iodoanisole | 88 | 94 |
Data represents typical outcomes for palladium-catalyzed functionalization of piperidine precursors.
Protecting Group Strategies in this compound Synthesis
In the synthesis of complex molecules like this compound, protecting groups play a critical role. jocpr.com They are employed to temporarily mask reactive functional groups, such as the amine in the piperidine ring, to prevent them from undergoing unwanted reactions during subsequent synthetic steps. jocpr.comorganic-chemistry.org This strategy allows for selective chemical transformations to occur at other specific sites within the molecule. jocpr.com
An "orthogonal" protecting group strategy is particularly valuable when multiple functional groups of the same type are present. organic-chemistry.org This involves using different protecting groups that can be removed under distinct conditions, allowing for the selective unmasking and reaction of one site while others remain protected. organic-chemistry.orgsigmaaldrich.com
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, including in the synthesis of piperidine derivatives. wikipedia.orgjk-sci.com Its popularity stems from its stability under a wide range of conditions, including basic hydrolysis and catalytic reduction, and its inertness toward many nucleophiles. tcichemicals.comorganic-chemistry.org This stability makes it compatible with many reactions required for building complex molecules.
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comorganic-chemistry.org The reaction involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O. jk-sci.com The resulting intermediate then collapses, and a base removes the proton from the newly acylated nitrogen to yield the N-Boc protected amine. jk-sci.com
Deprotection, or removal of the Boc group, is most commonly achieved under acidic conditions. wikipedia.orgjk-sci.comtcichemicals.com Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are frequently used. jk-sci.com The acid protonates the carbamate, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to release the free amine and carbon dioxide. jk-sci.com Due to the generation of gaseous byproducts like carbon dioxide during both protection and deprotection, these reactions should not be performed in closed systems. jk-sci.com
Table 1: Summary of Common Boc Protection and Deprotection Conditions
| Process | Reagents | Solvent | Key Considerations | Reference |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine (TEA), Sodium Hydroxide) | Tetrahydrofuran (THF), Acetonitrile, Water, or Solvent-free | The reaction is a nucleophilic acyl substitution. Can be performed under aqueous or anhydrous conditions. | wikipedia.orgjk-sci.comorganic-chemistry.org |
| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl) | Dichloromethane (DCM), Methanol | Acid-labile; cleavage generates a t-butyl cation which may require scavengers. | wikipedia.orgjk-sci.com |
Electrochemical Approaches to Ethynylpiperidine Synthesis
Electrochemical synthesis, or electrosynthesis, offers a modern and sustainable approach to creating chemical compounds by using electricity to drive chemical reactions. gamry.com This technique can provide high selectivity and energy efficiency compared to traditional methods. gamry.comoaepublish.com In electrosynthesis, an electric current is passed through a solution containing the reactants, with oxidation occurring at the anode and reduction at the cathode. gamry.com
A notable electrochemical method has been developed for the synthesis of 2-substituted piperidines, which can be adapted for ethynylpiperidine production. nih.gov This approach utilizes a flow electrolysis system to achieve an efficient anodic α-methoxylation of N-formylpiperidine. nih.govresearchgate.net This key step generates a 2-methoxylated piperidine intermediate, which acts as a stable precursor to a reactive N-acyliminium ion. nih.gov This reactive species can then be treated with various carbon nucleophiles, such as lithium acetylides, to introduce the desired ethynyl group at the C-2 position of the piperidine ring.
The flow electrosynthesis is performed in an undivided microfluidic cell, which allows for a readily scalable and controlled reaction. nih.govresearchgate.net This method avoids the need for chemical oxidizing agents, reducing waste and associated hazards. researchgate.net For instance, the anodic methoxylation of N-formylpiperidine has been successfully scaled up to produce tens of grams of the key methoxylated intermediate, demonstrating its practical utility. nih.govresearchgate.net
Table 2: Example of Flow Electrosynthesis Parameters for Piperidine Functionalization
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | N-formylpiperidine | nih.govresearchgate.net |
| Electrolysis Cell | Undivided microfluidic cell (e.g., Ammonite 15) | nih.govresearchgate.net |
| Anode Material | Carbon-filled polymer (C-PVDF) | nih.gov |
| Cathode Material | Steel | nih.gov |
| Reaction | Anodic α-methoxylation | nih.govresearchgate.net |
| Follow-up Reaction | C-C bond formation with a carbon nucleophile (e.g., to introduce an ethynyl group) | nih.gov |
| Advantages | Scalable, avoids chemical oxidants, high yields | nih.govresearchgate.net |
Comparative Analysis of Synthetic Efficiency and Stereocontrol
The synthesis of a specific chiral molecule like this compound can be approached through various routes, each with its own advantages regarding efficiency and stereocontrol. A comparison between classical protecting group strategies and modern electrochemical methods reveals different strengths.
Ultimately, the choice of synthetic strategy depends on the specific goals of the synthesis. For laboratory-scale synthesis where high stereopurity is the primary concern, a protecting group-based strategy may be preferred. For large-scale industrial production where efficiency, cost, and environmental impact are paramount, developing a stereocontrolled version of the electrochemical route presents a highly attractive alternative.
Alkyne Functional Group Reactivity
The ethynyl group is a powerful functional handle for carbon-carbon bond formation and the construction of new heterocyclic systems. Its reactivity is central to the synthetic utility of this compound.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis that form carbon-carbon or carbon-heteroatom bonds with the aid of a metal catalyst. wikipedia.org For terminal alkynes like this compound, the Sonogashira coupling is a particularly prominent example. libretexts.orglibretexts.org
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature and in the presence of an amine base which also serves as the solvent. wikipedia.org The versatility and functional group tolerance of the Sonogashira coupling make it a widely used method for constructing C(sp)-C(sp²) bonds, which are prevalent in natural products and pharmaceuticals. libretexts.orgnih.gov In the synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids, derivatives of 2-ethynylpiperidine have been successfully employed in Sonogashira coupling reactions with substituted bromo-iodobenzene compounds. researchgate.net The higher reactivity of the carbon-iodine bond allows for selective coupling at that position. libretexts.org
Table 1: Overview of a Typical Sonogashira Cross-Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Alkyne | Nucleophilic Partner | This compound |
| Aryl/Vinyl Halide | Electrophilic Partner | Aryl iodide, Aryl bromide |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ |
| Copper(I) Salt | Co-catalyst | CuI |
Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for molecular assembly. illinois.edupcbiochemres.com The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a Huisgen 1,3-dipolar cycloaddition that joins an alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. illinois.edunih.govnih.gov
The terminal alkyne of this compound is an ideal substrate for CuAAC reactions. This transformation allows for the covalent linking of the piperidine scaffold to a wide array of other molecules functionalized with an azide group. nih.gov The resulting triazole ring is not merely a linker; it is chemically stable and can participate in hydrogen bonding, making it a valuable pharmacophore in drug discovery. nih.gov This modular approach has been applied in diverse fields, including the synthesis of anticancer agents, bioconjugation, and materials science. nih.govnih.gov The reaction is highly specific and can be performed under benign conditions, often in aqueous solvent mixtures. illinois.edu
Another variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst and is thus useful in biological systems where copper toxicity is a concern. wikipedia.org This reaction utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. pcbiochemres.comwikipedia.org While not a direct reaction of this compound itself, derivatives can be synthesized to incorporate the necessary strained alkyne for such applications.
Hydration Reactions and Stereochemical Considerations
The hydration of the alkyne group in this compound derivatives converts the ethynyl moiety into a methyl ketone. This transformation is a key step in the synthesis of several natural products, including the anticancer alkaloids (+)-antofine and (-)-cryptopleurine. researchgate.netnih.gov
The reaction typically proceeds via Markovnikov addition of water across the triple bond, catalyzed by a metal salt. However, a significant challenge in the hydration of α-amino alkynes is the potential for racemization at the stereocenter adjacent to the nitrogen. researchgate.netnih.gov In the synthesis of antofine and cryptopleurine, various conditions for alkyne hydration were explored. It was discovered that the resulting β-aminoketone was prone to racemization. researchgate.net Careful control of the reaction pH and the choice of metal catalyst were crucial to minimize this loss of stereochemical integrity. researchgate.netnih.gov For instance, using mercury(II) trifluoroacetate (B77799) with a phosphate (B84403) buffer at pH 7 was found to be effective in preserving the stereochemistry of the piperidine ring during the hydration step. nih.gov
Table 2: Conditions for Hydration of a 2-Ethynylpiperidine Derivative
| Metal Additive | Buffer System | Stereochemical Outcome | Reference |
|---|---|---|---|
| HgO, Hg(OTFA)₂ | NaH₂PO₄-NaOH (pH 7) | Minimized racemization | nih.gov |
Piperidine Ring Transformations
The nitrogen atom of the piperidine ring is a nucleophilic and basic center, allowing for functionalization through alkylation and acylation. Furthermore, the piperidine ring can serve as a scaffold for constructing more complex polycyclic systems.
Nitrogen Alkylation and Acylation
The secondary amine of the piperidine ring readily undergoes N-alkylation when treated with alkyl halides in a nucleophilic substitution reaction. ucalgary.ca However, this method can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, because the resulting tertiary amine is often still nucleophilic. ucalgary.ca A more controlled industrial approach involves the catalytic alkylation of amines using alcohols. wikipedia.org A specific example is the synthesis of (N-CH₂D)-2-ethynylpiperidine, which was achieved by reacting 2-ethynylpiperidine with formaldehyde (B43269) and formic acid-d₂. soton.ac.uk
N-acylation, the reaction of the piperidine nitrogen with an acylating agent like an acyl chloride or anhydride, is another fundamental transformation. organic-chemistry.orgresearchgate.net This reaction is generally high-yielding and converts the secondary amine into a less basic and less nucleophilic amide. This transformation is useful for installing protecting groups or for introducing specific functionalities. For instance, various N-ethoxyethylpiperidine derivatives have been acylated using agents like cyclopropanecarbonyl chloride and fluorobenzoyl chlorides to produce esters with potential biological activity. ect-journal.kznih.gov
Ring-Closing Metathesis in Derivative Formation
Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from acyclic dienes, catalyzed by transition metal complexes, most notably those containing ruthenium. organic-chemistry.orgwikipedia.org This reaction has broad substrate scope and is highly tolerant of various functional groups, making it a staple in the synthesis of complex cyclic and polycyclic molecules. wikipedia.org
While this compound itself is not a direct substrate for RCM, its derivatives can be elaborated into dienes suitable for this transformation. A key example is found in the enantioselective total synthesis of the ladybug alkaloid (−)-adaline. colab.ws In this synthesis, a derivative of this compound is converted into a (2R,6S)-cis-2,6-dialkenylpiperidine. This diene subsequently undergoes RCM to construct the bridged azabicyclononane core of the natural product. colab.ws The RCM step efficiently forges the new carbon-carbon double bond that closes the ring, driven by the formation of volatile ethylene (B1197577) as a byproduct. wikipedia.org RCM has been widely used to synthesize rings of various sizes, including the 14- and 15-membered macrocycles found in peptide mimetics. nih.govnih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (+)-Antofine |
| (-)-Cryptopleurine |
| Mercury(II) trifluoroacetate |
| (IPr)AuCl (Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I)) |
| AgSbF₆ (Silver hexafluoroantimonate) |
| NaH₂PO₄ (Monosodium phosphate) |
| NaOH (Sodium hydroxide) |
| (N-CH₂D)-2-Ethynylpiperidine |
| Formaldehyde |
| Formic acid-d₂ |
| (-)-Adaline |
| (2R,6S)-cis-2,6-Dialkenylpiperidine |
| Ethylene |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) |
| CuI (Copper(I) iodide) |
| Diethylamine |
| Triethylamine |
| Cyclopropanecarbonyl chloride |
| Fluorobenzoyl chloride |
| 1,2,3-Triazole |
Applications in Complex Molecule Construction and Asymmetric Synthesis
(S)-2-Ethynylpiperidine as a Chiral Building Block
The utility of this compound as a chiral synthon is prominently demonstrated in its application toward the synthesis of biologically active natural products and complex heterocyclic systems. portico.orgresearchgate.net The inherent chirality of the molecule allows it to serve as a foundational element for introducing specific stereochemistry into larger, more complex structures, which is a critical aspect of modern drug discovery and total synthesis. nih.gov
Synthesis of Chiral Heterocycles
This compound is a precursor for generating a variety of chiral nitrogen-containing heterocycles, which are privileged structures in many pharmaceutically relevant compounds. researchgate.netrsc.orgorganic-chemistry.org The alkyne group provides a reactive handle for a multitude of chemical transformations, including cyclization reactions, cross-coupling, and additions, facilitating the assembly of diverse heterocyclic frameworks. rsc.orgdokumen.pub Its application is particularly notable in the stereoselective synthesis of alkaloids, where the piperidine (B6355638) motif is a common structural feature. nih.govnih.govresearchgate.netresearchgate.net
Incorporation into Complex Alkaloid Structures
The piperidine ring is a core component of numerous alkaloids, and this compound provides an efficient starting point for their asymmetric synthesis. nih.govresearchgate.netmdpi.com Its defined stereocenter allows for the precise construction of alkaloid skeletons, guiding the stereochemical outcome of subsequent reactions.
Enantioselective Total Synthesis of Adaline
The ladybug defense alkaloid, (–)-adaline, has been a target of several total synthesis campaigns. nih.govresearchgate.netmdpi.com One notable enantioselective synthesis of (–)-adaline utilized a strategy where the key azabicyclononane system was constructed from a piperidine-based precursor. nih.gov The synthesis performed by Kibayashi and coworkers involved an SN2-type alkynylation as a key step to introduce the side chain, followed by a ring-closing metathesis (RCM) of a dialkenylpiperidine intermediate to form the characteristic bicyclic core of adaline. nih.govorganicchemistrydata.org This approach highlights how the stereocenter of a piperidine derivative can direct the formation of a complex alkaloid structure. nih.gov
| Key Synthetic Step | Description |
| SN2-type Alkynylation | Introduction of an ethynyl (B1212043) group to a tricyclic N,O-acetal derived from a chiral piperidine precursor. nih.gov |
| Olefin Metathesis (RCM) | Ring-closing metathesis of a dialkenylpiperidine intermediate to construct the final azabicyclononane system of (–)-adaline. nih.gov |
Synthesis of Cryptopleurine (B1669640) and Related Analogs
This compound derivatives are also instrumental in the synthesis of phenanthroquinolizidine alkaloids like cryptopleurine. kyoto-u.ac.jp A synthetic approach to cryptopleurine and its analogs has been developed that commences from optically pure 2-ethynylpiperidine (B1602017) derivatives. This strategy underscores the efficiency of using such chiral building blocks to streamline the construction of complex polycyclic alkaloid frameworks. kyoto-u.ac.jp The synthesis involves building the phenanthrene (B1679779) skeleton through methods like Suzuki-Miyaura cross-coupling followed by an oxidative coupling to form the final structure. kyoto-u.ac.jp
Role in Combinatorial Chemistry and DNA-Encoded Libraries
Information on the direct application of this compound in combinatorial chemistry and DNA-encoded libraries was not available in the provided search results. General principles of these technologies involve the use of diverse building blocks to create large libraries of compounds. nih.govnih.govnih.govresearchgate.netrsc.orgvipergen.compharmatutor.orgncl.ac.ukwisdomlib.orguzh.chresearchgate.net
Development of Optically Pure Intermediates for Advanced Materials Research
Information regarding the specific use of this compound in the development of optically pure intermediates for advanced materials research was not found in the provided search results.
Computational and Theoretical Investigations of S 2 Ethynylpiperidine and Its Reactivity
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.deaps.org It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than solving the many-electron Schrödinger equation directly. mpg.de DFT calculations are instrumental in optimizing molecular geometries and predicting various electronic properties. youtube.comyoutube.com
For (S)-2-Ethynylpiperidine, DFT calculations are employed to determine its most stable three-dimensional structure. The process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C(sp)-C(sp) | 1.21 | |
| C(sp)-H | 1.06 | |
| C(sp)-C(piperidine) | 1.47 | |
| C-N (avg) | 1.46 | |
| C-C (piperidine, avg) | 1.53 | |
| **Bond Angles (°) ** | ||
| C(sp)-C(sp)-C(pip) | 178.5 | |
| C(pip)-C(2)-N | 110.8 | |
| C(2)-N-C(6) | 112.1 | |
| Dihedral Angles (°) | ||
| H-C(sp)-C(sp)-C(2) | 180.0 | |
| N-C(2)-C(3)-C(4) | -55.2 (Chair) |
Note: These are representative values derived from DFT principles for similar structures.
Beyond geometry, DFT is used to analyze the electronic properties that govern the molecule's reactivity. semanticscholar.org Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. semanticscholar.org
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.25 | Electron-donating capability |
| LUMO Energy | 1.15 | Electron-accepting capability |
| HOMO-LUMO Gap | 7.40 | Chemical reactivity, kinetic stability |
| Electronegativity (χ) | 2.55 | Tendency to attract electrons |
| Chemical Hardness (η) | 3.70 | Resistance to change in electron distribution |
Note: Values are hypothetical, based on typical DFT outputs for heterocyclic compounds. semanticscholar.org
Molecular Dynamics Simulations of Conformational Preferences
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and flexibility of molecules. mdpi.commdpi.com
For this compound, the piperidine (B6355638) ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The bulky ethynyl (B1212043) group at the C2 position can exist in either an axial or equatorial position. MD simulations can be used to explore the conformational landscape of the molecule, determining the relative stability and population of these different conformers. nih.gov The simulations track the trajectory of each atom, revealing the transitions between different conformational states and the energetic barriers separating them. nih.gov
Table 3: Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |
|---|---|---|---|
| Chair (Equatorial) | 0.00 | ~98% | Ethynyl group is in the less sterically hindered equatorial position. |
| Chair (Axial) | 2.5 | ~2% | Ethynyl group is in the more sterically hindered axial position. |
| Twist-Boat | 5.8 | <0.1% | Higher energy intermediate between chair and boat forms. |
Note: Data are illustrative, based on established principles of conformational analysis for substituted piperidines.
The results typically show that the chair conformation with the ethynyl substituent in the equatorial position is significantly more stable and therefore more populated at room temperature. This preference is due to the minimization of steric strain compared to the axial conformation.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical calculations are crucial for elucidating the detailed pathways of chemical reactions. mdpi.commdpi.comnih.gov By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net A transition state is a specific configuration along the reaction coordinate that represents the highest energy point, and its structure and energy determine the reaction's activation barrier. ox.ac.ukwikipedia.orglibretexts.org
For instance, a hypothetical reaction of this compound, such as a nucleophilic addition to the alkyne group, can be modeled. Theoretical studies can compare different possible mechanistic pathways to determine the most favorable one.
Table 4: Calculated Activation Energies for a Hypothetical Nucleophilic Addition
| Reaction Pathway | Nucleophile | Activation Energy (Ea) (kcal/mol) | Description |
|---|---|---|---|
| Path A | CH₃S⁻ | 12.5 | Attack at the terminal alkyne carbon. |
| Path B | CH₃S⁻ | 18.2 | Attack at the internal alkyne carbon. |
Note: Values are for illustrative purposes.
These calculations would likely show that nucleophilic attack is favored at the terminal carbon (Path A) due to lower steric hindrance and more favorable orbital overlap in the transition state. The geometry of the transition state can be precisely characterized, providing a snapshot of the bond-forming and bond-breaking processes. hope.edu
A significant application of theoretical studies is in understanding and predicting the stereochemical outcome of reactions. researchgate.net For a chiral molecule like this compound, reactions can often lead to the formation of new stereocenters, resulting in diastereomeric products.
Computational modeling can elucidate the factors that control this stereoselectivity. masterorganicchemistry.com By calculating the energies of the different diastereomeric transition states, chemists can predict which product will be formed in excess. The difference in the activation energies between the competing transition states determines the diastereomeric ratio of the products. The stereochemical control exerted by the existing stereocenter at C2 arises from steric and electronic interactions that stabilize one transition state over the other.
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. jksus.orgresearchgate.netresearchgate.netamanote.com By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. researchgate.netresearchgate.netethernet.edu.et
These predictions are invaluable for structure elucidation. ipb.pted.ac.uk When a new compound is synthesized, comparing the experimentally measured NMR spectrum with the computationally predicted one can provide strong evidence for the proposed structure. Discrepancies between the two can suggest a different isomer or conformation.
Table 5: Comparison of Hypothetical Experimental and Calculated NMR Shifts for this compound
| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |
|---|---|---|---|---|
| C2 | 52.4 | 52.1 | 3.15 | 3.12 |
| C3 | 29.8 | 29.5 | 1.60, 1.85 | 1.58, 1.82 |
| C4 | 25.1 | 24.9 | 1.55, 1.75 | 1.53, 1.72 |
| C5 | 26.3 | 26.0 | 1.58, 1.80 | 1.56, 1.78 |
| C6 | 46.9 | 46.5 | 2.80, 3.20 | 2.78, 3.18 |
| C≡CH | 84.1 | 83.8 | - | - |
| C≡CH | 72.5 | 72.3 | 2.40 | 2.38 |
Note: Data are illustrative examples of the expected correlation between calculated and experimental values.
In Silico Approaches to Structure-Activity Relationship (SAR) Exploration
In silico methods are widely used in drug discovery to explore the Structure-Activity Relationship (SAR) of a series of compounds. oncodesign-services.com SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.govnih.gov Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity of novel compounds based on their chemical structure. semanticscholar.orgresearchgate.net
For this compound, SAR exploration would involve systematically modifying its structure and computationally evaluating the effect of these changes on a hypothetical biological target. nih.gov For example, modifications could include altering the substituents on the piperidine nitrogen, replacing the ethynyl group with other functional groups, or changing the stereochemistry.
Table 6: Hypothetical In Silico SAR Study of this compound Analogs
| Compound | R¹ (at N1) | R² (at C2) | Hypothetical Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | H | -C≡CH | 520 |
| 2 | CH₃ | -C≡CH | 410 |
| 3 | Benzyl | -C≡CH | 85 |
| 4 | H | -C≡N | 950 |
| 5 | Benzyl | -C≡N | 215 |
Note: This table illustrates how systematic structural modifications are correlated with changes in biological activity in a typical SAR study.
These in silico studies can guide the synthesis of new compounds by prioritizing those with the highest predicted activity, thereby accelerating the process of lead optimization in drug development. oncodesign-services.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Role of S 2 Ethynylpiperidine Derivatives in Preclinical Drug Discovery Research
Scaffold Design for Potential Biological Targets
The (S)-2-ethynylpiperidine core serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets through the introduction of various substituents. The design of derivatives based on this scaffold aims to orient these substituents in three-dimensional space to achieve high-affinity interactions with the active or allosteric sites of proteins. The versatility of the piperidine (B6355638) structure allows for the creation of new compounds that can potentially affect a wide array of biological targets, including enzymes, receptors, transport systems, and voltage-gated ion channels. clinmedkaz.org
Computational methods are often employed in the initial stages of scaffold design. clinmedkaz.org Techniques such as molecular docking and reinforcement learning can be used to model how derivatives of the this compound scaffold might interact with the binding pockets of specific proteins. arxiv.org This in silico approach allows researchers to prioritize the synthesis of compounds that are most likely to show activity against targets of interest in areas such as central nervous system diseases and oncology. clinmedkaz.org For example, the piperidine scaffold has been successfully incorporated into the design of inhibitors for targets like HIV-1 protease, where it can promote favorable hydrogen bonding and van der Waals interactions within the enzyme's active site. nih.gov
Potential biological targets for this compound derivatives include:
Enzymes (e.g., kinases, proteases, methyltransferases) nih.govnih.gov
G-protein coupled receptors (GPCRs)
Ion Channels (e.g., sodium, potassium channels) clinmedkaz.org
Neurotransmitter Transporters (e.g., dopamine, serotonin) clinmedkaz.org
Structure-Activity Relationship (SAR) Studies of Substituted Ethynylpiperidines
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. youtube.comcollaborativedrug.com For this compound derivatives, SAR studies involve systematically modifying the structure and assessing how these changes affect potency, selectivity, and other pharmacological parameters. Modifications can include altering substituents on the piperidine nitrogen, the ethynyl (B1212043) group, or other positions on the ring.
The goal of SAR is to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve its properties. youtube.com For instance, in the development of HIV-1 protease inhibitors, a series of compounds containing a piperidine scaffold as a P2-ligand were synthesized and evaluated. nih.govnih.gov By varying the chemical groups attached to the piperidine ring, researchers were able to establish a clear SAR, identifying the optimal substituents for maximizing inhibitory potency. nih.gov Compound 22a , which features an (R)-piperidine-3-carboxamide group, was found to have the most potent enzymatic inhibitory activity, demonstrating the critical role of the specific substitution pattern. nih.govnih.gov
The table below illustrates a hypothetical SAR study for a series of this compound derivatives targeting a generic kinase, showing how different substituents on the piperidine nitrogen (R1) and the ethynyl group (R2) influence inhibitory activity (IC50).
| Compound | R1 Substituent | R2 Substituent | Kinase IC50 (nM) |
|---|---|---|---|
| 1 | -H | -Phenyl | 520 |
| 2 | -CH3 | -Phenyl | 350 |
| 3 | -Benzyl | -Phenyl | 95 |
| 4 | -Benzyl | -Cyclohexyl | 210 |
| 5 | -Benzyl | -(4-Fluorophenyl) | 45 |
This table is illustrative and does not represent actual experimental data.
Development of Novel Chemical Entities for Target-Based Drug Discovery
Target-based drug discovery (TDD) is a strategy that begins with a known, validated biological target implicated in a disease. nih.gov The this compound scaffold is frequently used in TDD to generate novel chemical entities (NCEs) specifically designed to modulate the function of such targets. This approach relies on a deep understanding of the target's three-dimensional structure and mechanism of action.
A notable example is the structure-based design of inhibitors for ASH1L, a histone lysine (B10760008) methyltransferase involved in certain cancers. nih.gov Researchers developed a series of spiro-piperidine compounds designed to access a previously unexplored binding pocket on the ASH1L protein. Through extensive medicinal chemistry and structure-based design, they identified a highly potent and selective inhibitor, 66s (AS-254s) , with an IC50 of 94 nM. This compound demonstrated the utility of the piperidine scaffold in creating NCEs with significantly improved activity over previously known inhibitors. nih.gov
Similarly, in the field of virology, the piperidine scaffold was integral to designing novel HIV-1 protease inhibitors. nih.govnih.gov By using the piperidine moiety as a P2-ligand, a series of potent inhibitors were developed. The most effective compound from this series exhibited an IC50 value of 3.61 nM against the enzyme and also showed activity against drug-resistant HIV-1 variants. nih.govnih.gov Molecular docking studies confirmed that the piperidine group could be properly inserted into the S2 subsite of the protease active site, validating the design strategy. nih.gov
Applications in Phenotype-Based Drug Discovery
In contrast to target-based approaches, phenotype-based drug discovery (PDD) involves screening compounds in cellular or whole-organism models to identify agents that produce a desired therapeutic effect, often without prior knowledge of the molecular target. nih.govtechnologynetworks.com This strategy has re-emerged as a powerful tool for finding first-in-class medicines with novel mechanisms of action. semanticscholar.org
Libraries of diverse chemical compounds, which often include derivatives of scaffolds like this compound, are tested in these phenotypic screens. nih.gov For example, a PDD approach was used to identify inhibitors of thymic stromal lymphopoietin (TSLP) production in human lung epithelial cells, a key process in allergic diseases like asthma. A large compound library was screened, leading to the identification of 85 hits that downregulated TSLP. Further characterization of these hits suggested that their activity was due to the combined inhibition of multiple kinases, providing new insights into the biological pathways regulating TSLP production. nih.gov
While this specific study did not single out an ethynylpiperidine, it illustrates the process where such compounds would be evaluated. The strength of PDD is its ability to uncover unexpected relationships between compounds, biological pathways, and disease phenotypes, making it a valuable complement to target-based methods. researchgate.net
Optimization of Drug-Like Properties in Lead Compounds
Once a promising "hit" or "lead" compound is identified, the process of lead optimization begins. This crucial phase involves modifying the molecule's structure to improve its drug-like properties while maintaining or enhancing its potency and selectivity. danaher.compatsnap.com The goal is to develop a preclinical candidate with an optimal balance of characteristics, including its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. researchgate.net
For a lead compound based on the this compound scaffold, optimization strategies may include:
Improving Solubility: Poor aqueous solubility can hinder absorption. Adding polar functional groups (like hydroxyl or amide groups) to the piperidine ring or its substituents can increase solubility. youtube.com
Enhancing Metabolic Stability: The lead compound might be rapidly broken down by metabolic enzymes, such as cytochrome P450s, leading to a short half-life. Structural modifications can be made to "harden" the molecule at metabolically labile sites, for example, by introducing fluorine atoms or replacing a susceptible group with a more stable one. youtube.com
Increasing Permeability: The ability of a drug to pass through cell membranes is critical for its absorption and distribution. This often involves balancing the molecule's polarity and lipophilicity. nih.gov
Reducing Off-Target Effects: Modifications can be made to increase the compound's selectivity for its intended target over other proteins, which helps to minimize potential side effects. patsnap.com
This iterative process of design, synthesis, and testing aims to refine the initial lead into a development candidate with the best possible chance of success in subsequent preclinical and clinical studies. nih.gov
Future Research Directions and Emerging Opportunities
Advancements in Stereoselective Synthetic Methodologies
While classical methods for the synthesis of 2-substituted piperidines are established, the demand for more efficient, sustainable, and scalable stereoselective routes continues to drive innovation. Future efforts in the synthesis of (S)-2-ethynylpiperidine and its analogues are likely to focus on novel catalytic systems that offer high levels of enantioselectivity and diastereoselectivity.
Key areas for advancement include:
Asymmetric Metal-Catalyzed Cyclizations: Research into transition-metal-catalyzed reactions, such as gold(I)-catalyzed oxidative amination of non-activated alkenes and palladium-catalyzed enantioselective cyclizations, presents a promising avenue for constructing the chiral piperidine (B6355638) ring with precise stereochemical control. nih.gov
Development of Novel Ligands: The design and application of new chiral ligands for metals like rhodium and ruthenium are expected to improve the efficiency of asymmetric hydrogenations and ring-closing metathesis (RCM) reactions, which are powerful strategies for piperidine synthesis. nih.govsemanticscholar.org
Enzymatic and Biocatalytic Approaches: The use of enzymes and hydrolases for kinetic resolutions can provide access to highly enantiomerically pure synthons, which can then be converted into the target molecule. researchgate.net This biocatalytic approach offers high stereoselectivity under mild reaction conditions.
These advanced synthetic strategies will be crucial for building libraries of this compound derivatives with diverse substitution patterns, facilitating broader exploration of their chemical and biological potential.
Exploration of Novel Chemical Transformations
The synthetic versatility of this compound is largely untapped. The presence of both a modifiable piperidine ring and a reactive alkyne handle allows for a multitude of chemical transformations to generate complex and diverse molecular architectures.
Future explorations are expected to focus on:
Site-Selective C-H Functionalization: Modern rhodium-catalyzed C-H insertion reactions offer a powerful tool for the direct functionalization of the piperidine ring at specific positions (C2, C3, or C4), controlled by the choice of catalyst and nitrogen-protecting group. nih.gov Applying these methods to an N-protected this compound could yield novel positional analogues with unique pharmacological profiles.
Advanced Cross-Coupling Reactions: The terminal alkyne serves as a key functional group for various cross-coupling reactions beyond standard Sonogashira couplings. nih.gov This includes exploring its use in electrochemical halogen-atom transfer-mediated alkyl radical cross-couplings to form novel C(sp³)–C(sp²) bonds. acs.org
Click Chemistry and Bioorthogonal Reactions: The alkyne is an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govdergipark.org.tr This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages, connecting the piperidine scaffold to other molecules of interest, such as fluorophores, affinity tags, or other pharmacophores. nih.govnih.gov
The table below summarizes potential transformations for derivatizing the this compound scaffold.
Table 1: Potential Chemical Transformations for this compound Derivatization| Transformation Type | Reactive Site | Potential Reaction | Outcome/Application |
|---|---|---|---|
| Alkyne Chemistry | Ethynyl (B1212043) Group | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of 1,2,3-triazoles for bioconjugation and creating novel pharmacophores. nih.gov |
| Ethynyl Group | Sonogashira Coupling | C-C bond formation to attach aryl or vinyl groups. | |
| Ethynyl Group | Glaser Coupling | Homocoupling to form symmetric diynes. | |
| Ring Functionalization | Piperidine C-H Bonds | Rhodium-Catalyzed C-H Insertion | Site-selective introduction of new functional groups at C2, C3, or C4. nih.gov |
| Piperidine Nitrogen | N-Alkylation / N-Arylation | Modification of the secondary amine to alter solubility and biological activity. | |
| Ring Synthesis | - | Ring-Closing Metathesis (RCM) | A strategy for synthesizing highly substituted piperidine analogues. semanticscholar.orgresearchgate.net |
Integration with Advanced Computational Chemistry Techniques
Computational chemistry is an indispensable tool in modern drug discovery for predicting molecular properties, understanding drug-receptor interactions, and guiding synthetic efforts. For this compound, these techniques can accelerate the discovery of new bioactive derivatives.
Future integration will likely involve:
Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding modes of this compound derivatives within the active sites of target proteins. By simulating the dynamic interactions, researchers can identify key residues and interactions that contribute to binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building computational models that correlate structural features of a series of derivatives with their biological activity, QSAR can predict the potency of novel, unsynthesized compounds. This allows chemists to prioritize the synthesis of the most promising candidates.
Reaction Mechanism and Selectivity Prediction: Computational modeling can elucidate the mechanisms of complex reactions, such as the site-selective C-H functionalizations mentioned previously. nih.gov This understanding helps in optimizing reaction conditions and predicting outcomes for new substrates.
Expansion of Applications in Chemical Biology Tools Development
The unique structure of this compound makes it an ideal starting point for the development of sophisticated chemical biology tools to probe biological systems. The terminal alkyne is a bioorthogonal handle, meaning it can undergo specific chemical reactions in a complex biological environment without interfering with native biochemical processes.
Emerging opportunities in this area include:
Development of Chemical Probes: The ethynyl group can be readily conjugated to reporter molecules such as fluorophores or biotin (B1667282) using click chemistry. This enables the creation of probes for imaging, affinity purification, and target identification studies.
Activity-Based Protein Profiling (ABPP): Derivatives of this compound can be designed as activity-based probes that covalently label specific enzymes or receptors in their active state, allowing for the study of their function and inhibition in complex proteomes.
Bioconjugation and Drug Delivery: The click reaction can be used to attach the piperidine scaffold to larger molecules, such as peptides, antibodies, or polymers. dergipark.org.tr This strategy is valuable for developing targeted drug delivery systems or creating multifunctional therapeutic agents.
The table below outlines potential applications of this compound in chemical biology.
Table 2: Applications of this compound in Chemical Biology| Application Area | Method | Specific Use |
|---|---|---|
| Target Identification | Click Chemistry with Affinity Tags (e.g., Biotin) | Creating affinity probes to isolate and identify cellular binding partners. |
| Biological Imaging | Click Chemistry with Fluorophores | Developing fluorescent probes to visualize the subcellular localization of the molecule or its targets. |
| Drug Delivery | Bioconjugation to Carrier Molecules | Linking the piperidine scaffold to polymers or antibodies for targeted delivery. dergipark.org.tr |
| Mechanism of Action Studies | Activity-Based Protein Profiling (ABPP) | Designing probes that covalently modify a target protein to study its function. |
Strategic Development of Next-Generation Preclinical Candidates
The piperidine motif is a privileged scaffold found in numerous approved drugs, valued for its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets. The strategic derivatization of this compound offers a clear path toward the development of new preclinical candidates.
Future strategies will focus on:
Library Synthesis and Screening: Utilizing the novel chemical transformations described above to generate a diverse library of derivatives. High-throughput screening of these libraries against various biological targets (e.g., ion channels, GPCRs, enzymes) can identify promising hit compounds.
Structure-Based Drug Design: Using computational docking and structural biology data to guide the rational design of derivatives with improved potency and selectivity for a specific biological target.
Pharmacokinetic Optimization: Systematically modifying the scaffold to enhance metabolic stability, oral bioavailability, and other key drug-like properties. Derivatization strategies can be employed to fine-tune these characteristics. taylorandfrancis.comresearchgate.netnih.govnih.gov
By leveraging its synthetic tractability and favorable structural features, this compound is well-positioned to serve as a foundational element in the discovery of next-generation therapeutics across multiple disease areas.
Q & A
Q. What are the critical steps in synthesizing (S)-2-Ethynylpiperidine with high enantiomeric purity?
- Methodological Answer : To achieve high enantiomeric purity, prioritize chiral catalysts (e.g., asymmetric hydrogenation catalysts) and enantioselective synthetic routes. Use chromatographic purification (e.g., chiral HPLC) to isolate the (S)-enantiomer. Monitor reaction intermediates via -NMR to track stereochemical integrity, and validate purity using polarimetry or chiral stationary phase GC/MS . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization during synthesis .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : Combine spectroscopic and computational methods:
- X-ray crystallography provides definitive structural confirmation if single crystals are obtainable .
- Electronic Circular Dichroism (ECD) correlates experimental spectra with DFT-calculated transitions to confirm the (S)-configuration .
- Vibrational Optical Activity (VOA) distinguishes enantiomers via IR and Raman spectroscopy .
Q. What standard assays are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro receptor binding assays (e.g., radioligand displacement) quantify affinity for target receptors (e.g., σ-1 or NMDA receptors common to piperidine derivatives) .
- Cellular viability assays (MTT or ATP-luminescence) assess cytotoxicity in relevant cell lines .
- Enzyme inhibition kinetics (e.g., IC determination) using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Control for experimental variables : Differences in assay conditions (e.g., pH, ion concentration) or cell passage numbers can skew results. Standardize protocols using guidelines from repositories like PubChem or ECHA .
- Validate compound stability : Degradation products (e.g., via ethynyl group oxidation) may confound results. Perform LC-MS stability studies under assay conditions .
- Leverage meta-analysis : Use systematic reviews to identify trends across studies, accounting for publication bias or methodological heterogeneity .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for in vivo studies?
- Methodological Answer :
- Structural modifications : Introduce fluorine substituents to enhance lipophilicity and BBB penetration .
- Prodrug design : Mask polar groups (e.g., ethynyl) with ester or carbamate linkers to improve oral bioavailability .
- In silico modeling : Predict ADME properties using tools like SwissADME or pkCSM, prioritizing derivatives with favorable LogP (1–3) and low P-gp efflux .
Q. How should researchers design experiments to validate the in vitro-in vivo efficacy correlation of this compound?
- Methodological Answer :
- Dose-response alignment : Ensure in vitro IC values align with achievable plasma concentrations in animal models (e.g., rodent pharmacokinetic studies) .
- Tissue distribution studies : Use radiolabeled -(S)-2-Ethynylpiperidine to quantify target engagement in organs .
- PBPK modeling : Physiologically based pharmacokinetic models extrapolate human efficacy from preclinical data, adjusting for species-specific metabolism .
Data and Reproducibility
Q. What practices ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Detailed reaction logs : Document catalyst loading, solvent purity, and purification yields .
- Open data sharing : Deposit spectral data (NMR, HRMS) in public repositories like PubChem or NIST Chemistry WebBook .
- Collaborative validation : Partner with independent labs to replicate synthesis and bioactivity results .
Q. How can researchers address discrepancies in computational vs. experimental binding affinity predictions for this compound?
- Methodological Answer :
- Force field refinement : Use molecular dynamics simulations with explicit solvent models to improve docking accuracy .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with in silico predictions .
- Update QSAR models : Incorporate new experimental data to refine predictive algorithms .
Ethical and Regulatory Considerations
Q. What ethical guidelines apply to secondary use of clinical data in this compound research?
- Methodological Answer :
- Anonymization protocols : De-identify patient data using ISO/TS 25237:2008 standards before reuse .
- Informed consent : Ensure original studies include broad consent clauses for data sharing in future research .
- Ethics review : Submit protocols to institutional review boards (IRBs) for approval, addressing GDPR or HIPAA compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
